methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate
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Overview
Description
Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its intricate structure, which includes a benzopyran ring system and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate can be achieved through several methods. One common approach involves the reaction of 4-methylphenylboronic acid with methyl 2-methanesulfonyloxybenzoate in the presence of a nickel catalyst (NiCl2) and triphenylphosphine (PPh3) in pyridine at 80°C . This method yields the desired ester with moderate selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . The use of organoboron reagents and palladium catalysts in these reactions allows for the formation of carbon-carbon bonds, making it a suitable method for synthesizing complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives of the benzopyran ring.
Scientific Research Applications
Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester group.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Additionally, the benzopyran ring system may interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate : A more complex ester with additional functional groups .
Ethyl benzoate: Another ester with a simpler structure, used in perfumes and flavoring agents.
Phenyl benzoate: Similar in structure but lacks the benzopyran ring system.
Uniqueness
Methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is unique due to its combination of a benzopyran ring system and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-7-9-16(10-8-15)22-14-18-13-17(11-12-19(18)25(29)31-22)23(27)26-21-6-4-3-5-20(21)24(28)30-2/h3-13,22H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENUKVADBXNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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